molecular formula C13H12F3NO4 B2441545 Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034250-04-7

Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No.: B2441545
CAS No.: 2034250-04-7
M. Wt: 303.237
InChI Key: LPKQRIGDNCOXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a complex organic compound that features a benzo[d][1,3]dioxole ring system, a trifluoroethoxy group, and an azetidinone moiety

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO4/c14-13(15,16)6-19-9-4-17(5-9)12(18)8-1-2-10-11(3-8)21-7-20-10/h1-3,9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKQRIGDNCOXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzo[d][1,3]dioxole ring system, followed by the introduction of the trifluoroethoxy group and the azetidinone moiety. Key reagents and conditions include:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, in anticancer applications, it may target microtubules, leading to cell cycle arrest and apoptosis . The compound’s trifluoroethoxy group enhances its ability to penetrate cell membranes, increasing its efficacy .

Biological Activity

Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties. The presence of the trifluoroethoxy group enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula is C15H14F3N1O4C_{15}H_{14}F_3N_1O_4, with a molecular weight of 341.27 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The process often includes the formation of the azetidine ring followed by the introduction of the benzo[d][1,3]dioxol-5-yl moiety through various coupling reactions. Detailed methodologies can be found in specialized literature on organic synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzo[d][1,3]dioxole derivatives. For instance, compounds containing similar structural motifs have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells.

Table 1: IC50 Values of Related Compounds

CompoundCell LineIC50 (µM)
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF-74.56
Benzo[d][1,3]dioxol derivativeHepG22.38
Benzo[d][1,3]dioxol derivativeHCT1161.54
Benzo[d][1,3]dioxol derivativeMCF-74.52

These findings suggest that compounds derived from benzo[d][1,3]dioxole may have superior anticancer properties compared to established chemotherapeutics like doxorubicin .

The mechanisms underlying the anticancer activity of benzo[d][1,3]dioxole derivatives include:

  • Inhibition of EGFR : Some studies indicate that these compounds may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer cell proliferation.
  • Induction of Apoptosis : The compounds have been shown to induce apoptosis in cancer cells through pathways involving proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : Research indicates that these compounds can cause cell cycle arrest at various phases, leading to reduced proliferation rates in cancer cells .

Case Studies

A notable case study involved the testing of bis-benzo[d][1,3]dioxol derivatives against multiple cancer cell lines. The results demonstrated that these derivatives not only exhibited significant cytotoxicity but also showed selectivity towards cancer cells over normal cells, indicating a promising therapeutic window .

Q & A

Basic: What are the key synthetic strategies for constructing the azetidine and benzo[d][1,3]dioxole moieties in this compound?

Methodological Answer:

  • Azetidine Synthesis: The trifluoroethoxy-substituted azetidine core can be synthesized via cyclization of β-amino alcohols or ring-opening of epoxides. For example, 3-(2,2,2-trifluoroethoxy)azetidine intermediates are often prepared using Mitsunobu reactions or nucleophilic substitution with trifluoroethyl halides .
  • Benzo[d][1,3]dioxole Functionalization: The benzo[d][1,3]dioxole moiety is typically introduced via Ullmann coupling or Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(OAc)₂/XPhos) with boronic acid derivatives .
  • Coupling Strategies: The final methanone linkage is achieved via amide bond formation or ketone coupling using carbodiimide-based reagents (e.g., EDC/HOBt) .

Basic: How can researchers characterize the stereochemistry and purity of this compound?

Methodological Answer:

  • Chiral Analysis: Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) to resolve enantiomers, as azetidine derivatives often exhibit stereochemical complexity .
  • NMR Spectroscopy: ¹H/¹³C NMR and ²D-COSY/HMBC experiments confirm regiochemistry and substituent positions. The trifluoroethoxy group shows distinct ¹⁹F NMR signals at ~-70 ppm .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight (±5 ppm accuracy) .

Advanced: What computational methods are recommended to predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger’s Glide to model interactions with receptors (e.g., orexin or cannabinoid receptors) due to the compound’s structural similarity to known ligands .
  • MD Simulations: Run 100-ns molecular dynamics (MD) simulations in GROMACS to assess binding stability, focusing on the trifluoroethoxy group’s hydrophobic interactions .
  • Pharmacophore Mapping: Generate 3D pharmacophore models using MOE to identify critical features (e.g., hydrogen-bond acceptors in the dioxole ring) .

Advanced: How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved?

Methodological Answer:

  • Metabolic Stability Assays: Perform liver microsome studies (human/rat) to identify rapid degradation pathways (e.g., azetidine ring oxidation) .
  • Prodrug Optimization: Modify the trifluoroethoxy group to ester or carbamate prodrugs to enhance bioavailability, as seen in related orexin receptor antagonists .
  • Species-Specific Profiling: Cross-test in 3+ cell lines (e.g., HEK293, HeLa) and 2+ animal models to account for interspecies variability in target expression .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

Methodological Answer:

  • Solvent Optimization: Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale azetidine cyclization .
  • Catalyst Recycling: Use immobilized palladium catalysts (e.g., Pd EnCat) for Suzuki-Miyaura coupling to reduce metal contamination .
  • Flow Chemistry: Implement continuous-flow systems for high-pressure reactions (e.g., hydrogenation of nitro intermediates) to improve yield reproducibility .

Basic: What are the critical stability concerns for this compound under storage conditions?

Methodological Answer:

  • Hydrolytic Degradation: Monitor for azetidine ring-opening in aqueous buffers (pH 5–8) via LC-MS; store lyophilized at -20°C .
  • Light Sensitivity: The benzo[d][1,3]dioxole moiety is prone to photodegradation; use amber vials and conduct stability studies under ICH Q1B guidelines .
  • Thermal Analysis: Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for trifluoroethoxy derivatives) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

Methodological Answer:

  • Azetidine Modifications: Replace trifluoroethoxy with cyclopropoxy or pentafluorosulfanyl groups to assess steric/electronic effects on target binding .
  • Dioxole Substitutions: Introduce electron-withdrawing groups (e.g., nitro) at the 5-position of the dioxole ring to enhance π-π stacking with aromatic residues .
  • Methanone Linker Alternatives: Test urea or sulfonamide linkers to improve solubility and reduce off-target interactions .

Basic: What analytical techniques validate the compound’s pharmacokinetic (PK) parameters?

Methodological Answer:

  • Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction, critical for CNS-active compounds .
  • Tissue Distribution: Conduct quantitative whole-body autoradiography (QWBA) in rodents to assess penetration into target organs .
  • Metabolite ID: Employ LC-QTOF-MS/MS to identify phase I/II metabolites, focusing on azetidine N-dealkylation and dioxole O-demethylation .

Table 1: Key Physicochemical Properties

PropertyMethod/ResultReference
LogPCalculated (ALOGPS): 3.2 ± 0.3
Aqueous Solubility<10 μM (pH 7.4, shake-flask)
Plasma Stability (t₁/₂)4.2 h (human, 37°C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.